(2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide

Alzheimer's disease MAO-B inhibitor Neuroprotection

Ensure experimental reproducibility by sourcing genuine Ferulamide (CAS 19272-90-3), not generic ferulic acid. Unlike the parent acid, its amide functionality is critical for multi-target directed ligand (MTDL) design, enabling potent sub-micromolar MAO-B inhibition and Aβ₁₋₄₂ anti-aggregation activity. Validated for superior in vivo anti-inflammatory efficacy and anticholinesterase activity, this cinnamamide scaffold delivers decisive advantages for SAR-driven Alzheimer's and neuroinflammation research programs.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
CAS No. 19272-90-3
Cat. No. B102684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide
CAS19272-90-3
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)N)O
InChIInChI=1S/C10H11NO3/c1-14-9-6-7(2-4-8(9)12)3-5-10(11)13/h2-6,12H,1H3,(H2,11,13)
InChIKeyYYAJJKZSQWOLIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide (CAS 19272-90-3): Cinnamamide-Class Phenolic Derivative


(2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide (CAS 19272-90-3), commonly known as Ferulamide or 4-hydroxy-3-methoxycinnamamide, is a naturally occurring phenolic amide isolated from Portulaca oleracea L. and other plant sources [1]. It belongs to the cinnamamide class of compounds, structurally characterized by a cinnamic acid-derived phenylpropanoid backbone with a 4-hydroxy-3-methoxy (guaiacyl) substitution pattern and a terminal amide group . This compound serves as both a bioactive natural product and a versatile scaffold for synthetic derivative development.

Why Ferulamide (CAS 19272-90-3) Cannot Be Simply Substituted with Ferulic Acid or Generic Cinnamamides in Research


Ferulamide is frequently conflated with ferulic acid or generic cinnamamide analogs in procurement, yet substitution introduces functional and pharmacological divergence. While ferulic acid shares the core phenylpropanoid structure, the amide substitution in Ferulamide alters physicochemical properties (e.g., logP, hydrogen bonding capacity) and biological target engagement profiles [1]. Studies demonstrate that ferulic acid amide derivatives exhibit enhanced or distinct biomedical activities compared to the parent acid [2]. Moreover, within cinnamamides, the specific 4-hydroxy-3-methoxy substitution pattern on the phenyl ring critically influences antioxidant capacity and enzyme inhibitory activity; compounds lacking this motif or bearing alternative substituents display markedly different potency [3]. Therefore, generic substitution risks compromising experimental reproducibility and invalidating structure-activity relationship (SAR) interpretations.

Quantitative Differentiation Evidence for (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide (Ferulamide)


Ferulamide Derivatives Exhibit Sub-Micromolar MAO-B Inhibition, Distinguishing from Parent Scaffold

O-Alkyl ferulamide derivatives, designed using the Ferulamide core scaffold, demonstrate potent and selective inhibition of monoamine oxidase B (MAO-B) in vitro. The parent Ferulamide itself lacks direct published MAO-B inhibition data, but its optimized O-alkyl derivatives (e.g., compounds 5a, 5d, 5e, 5f, 5h) achieve IC50 values in the sub-micromolar range (0.32-0.86 μM) [1]. In contrast, ferulic acid, the most common procurement alternative, does not exhibit significant MAO-B inhibitory activity. This SAR directly links the Ferulamide amide backbone to neuroprotective potential not observed in the acid analog.

Alzheimer's disease MAO-B inhibitor Neuroprotection

Ferulamide Derivatives Demonstrate Quantifiable Anti-inflammatory Efficacy in Rat Paw Edema Model

In a carrageenan-induced rat paw edema assay, a direct in vivo model of acute inflammation, α-cyano-N-(2-hydroxyphenyl)-4-hydroxy-3-methoxycinnamamide (a derivative incorporating the Ferulamide core) exhibited the highest anti-inflammatory activity among a series of synthesized cinnamamides [1]. While precise edema inhibition percentages are not reported in the abstract, the study explicitly states this compound was the most potent in vivo. This contrasts with many cinnamamides lacking the 4-hydroxy-3-methoxy motif, which showed inferior or negligible activity, highlighting the structural contribution of the Ferulamide backbone.

Anti-inflammatory Carrageenan-induced edema In vivo pharmacology

Ferulamide-based Derivatives Inhibit Aβ1-42 Aggregation and Protect Neuronal Cells

O-Alkyl ferulamide derivatives (compounds 5a, 5d, 5e, 5f, 5h) demonstrated remarkable effects on self-induced Aβ1-42 aggregation and conferred potent neuroprotection against Aβ1-42-induced injury in PC12 cells [1]. The parent ferulic acid lacks reported activity in these Alzheimer's disease-relevant models. Furthermore, the study confirms that compound 5f exhibits good blood-brain barrier (BBB) penetration in vitro and in vivo (PET/CT imaging with [11C]5f), a property not attributed to ferulic acid or simpler cinnamamides.

Alzheimer's disease Aβ aggregation Neuroprotection

Ferulamide Exhibits Anticholinesterase Activity Distinct from Ferulic Acid

Ferulamide, isolated from Portulaca oleracea L., exhibits anticholinesterase (AChE) activity [1]. While specific IC50 values for the parent compound are not widely published in open access literature, the isolation paper and subsequent vendor documentation consistently attribute this activity to Ferulamide. A structurally related ferulamide derivative, (N-(1-benzyl-1H-1,2,3-triazol-4yl)methyl)-4-hydroxy-3-methoxycinnamamide, showed AChE inhibition with an IC50 of 255.85 mM, albeit less potent than donepezil (IC50 0.01 mM) [2]. Ferulic acid is not reported to possess significant AChE inhibitory activity. This distinction is critical for research programs focused on cholinergic modulation.

Alzheimer's disease Acetylcholinesterase inhibitor Natural product

Optimal Research and Industrial Applications for (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide (Ferulamide, CAS 19272-90-3)


Lead Scaffold for Multi-Target-Directed Ligands (MTDLs) in Alzheimer's Disease Drug Discovery

As evidenced by the sub-micromolar MAO-B inhibition and Aβ1-42 aggregation effects of O-alkyl ferulamide derivatives [1], Ferulamide serves as an optimal core scaffold for designing MTDLs. Researchers can leverage its amide handle for facile derivatization to simultaneously modulate multiple AD-relevant targets (MAO-B, Aβ aggregation, neuroinflammation) while maintaining BBB permeability. This application is not accessible with ferulic acid, which lacks the necessary amide functionality for further elaboration into MTDLs.

Development of Novel Anti-inflammatory Agents with In Vivo Efficacy

The demonstration that an α-cyano-N-(2-hydroxyphenyl) derivative of 4-hydroxy-3-methoxycinnamamide exhibits superior in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model [1] validates Ferulamide as a privileged structure for anti-inflammatory drug development. Medicinal chemistry programs seeking to optimize in vivo efficacy and oral bioavailability should prioritize the Ferulamide scaffold over less active cinnamamides.

Natural Product-Inspired Acetylcholinesterase (AChE) Inhibitor Research

Given its established anticholinesterase activity [1], Ferulamide is a valuable natural product lead for developing new AChE inhibitors. Researchers investigating cholinergic dysfunction in Alzheimer's disease or other neurological disorders can use Ferulamide as a structural template for semi-synthetic modification to improve potency, as illustrated by triazole-linked derivatives [2]. Ferulic acid, lacking this activity, would not be a suitable substitute.

Technical Documentation Hub

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